molecular formula C18H21NO5S B14694961 3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid CAS No. 34129-46-9

3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid

Cat. No.: B14694961
CAS No.: 34129-46-9
M. Wt: 363.4 g/mol
InChI Key: DNVMKYRSOLMCSJ-UHFFFAOYSA-N
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Description

3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid is an organic compound that belongs to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a monocyclic benzene moiety carrying a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylamine with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with butanoic acid derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: A related compound with a similar structure but different functional groups.

    4-(4-Methoxyphenyl)-3-methyl-3-butenoic acid: Another similar compound with variations in the carbon chain and functional groups.

Uniqueness

3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

34129-46-9

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

3-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)butanoic acid

InChI

InChI=1S/C18H21NO5S/c1-13-4-10-17(11-5-13)25(22,23)19(14(2)12-18(20)21)15-6-8-16(24-3)9-7-15/h4-11,14H,12H2,1-3H3,(H,20,21)

InChI Key

DNVMKYRSOLMCSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(C)CC(=O)O

Origin of Product

United States

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